3-(Trimethylsilyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(pyridin-3-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPHQCNRCUBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474571 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17379-37-2 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Exploration of Chemical Reactivity and Transformation Pathways of 3 Trimethylsilyl Pyridine Systems
Reactivity Profiles of the Trimethylsilyl (B98337) Group in Pyridine (B92270) Contexts
The trimethylsilyl group at the 3-position of the pyridine ring exhibits a range of reactivities, including protodesilylation, participation in radical processes, and interactions with the pyridine nitrogen.
Mechanistic Investigations of Protodesilylation Reactions
Protodesilylation, the cleavage of a carbon-silicon bond by a proton source, is a fundamental reaction of organosilanes. In the context of 3-(trimethylsilyl)pyridine, this reaction can be catalyzed by a base. For instance, the treatment of 4-silylated isoquinolines with potassium t-butoxide (tBuOK) in wet dimethyl sulfoxide (B87167) (DMSO) leads to efficient protodesilylation. researchgate.net The reaction mechanism is believed to involve the generation of a pentacoordinate silicon intermediate, which facilitates the cleavage of the C-Si bond. A proposed additive-free, base-catalyzed method for the cleavage of various organosilanes, including C-Si bonds, highlights the efficiency and good functional group compatibility of this approach under mild conditions. researchgate.net
Radical Processes Mediated by Silyl (B83357) Radicals (e.g., Tris(trimethylsilyl)silane)
Tris(trimethylsilyl)silane (B43935), (TMS)₃SiH, is a well-established radical-based reducing agent and mediator of sequential radical reactions. mdpi.com Silyl radicals, such as the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, can be generated through various initiation processes and participate in a range of transformations. mdpi.comnih.gov These radicals can be involved in the reduction of functional groups and hydrosilylation of carbon-carbon multiple bonds. mdpi.com For example, the addition of perfluoroalkyl iodides or bromides to alkenes can be mediated by (TMS)₃SiH in water, affording the corresponding adducts in moderate to good yields. mdpi.com
A notable application is the C-H alkylation of heterocycles. A photocatalytic method enables the use of non-activated alkyl bromides for the C-H alkylation of heterocycles, mediated by silyl radicals. mdpi.com Furthermore, silyl radicals play a crucial role in a multicomponent photocatalytic platform for generating all-alkyl α-amino-radicals from iminium ions. nih.govacs.org This process involves an oxidatively initiated photocatalytic radical chain, where the silyl radical formally acts as a single-electron reductant. nih.govacs.org
Interactions of Trimethylsilyl Cations with Pyridine Nitrogen Centers
The interaction between trimethylsilyl cations (Me₃Si⁺) and the nitrogen atom of the pyridine ring has been studied in the gas phase. The gas-phase basicities toward the trimethylsilyl cation, GB(Me₃Si⁺), have been determined for a series of pyridines by measuring the equilibrium constants of trimethylsilyl cation transfer reactions. researchgate.net The order of increasing GB(Me₃Si⁺) is aniline (B41778) < benzaldehyde (B42025) < acetophenone (B1666503) < N,N-dimethylaniline < pyridine. researchgate.net This indicates a strong interaction between the trimethylsilyl cation and the pyridine nitrogen. Both experimental and theoretical results suggest that the binding interactions of Me₃Si⁺ with nitrogen atoms of organic bases have a significant covalent character, similar to that of a proton. researchgate.net In the solid state, weak interactions between bismuth centers and triflate counterions have been observed in diiminopyridine complexes, with the triflate occupying a position trans to the pyridine nitrogen. nsf.gov
Chemical Transformations of the Pyridine Ring in Silylated Derivatives
The trimethylsilyl group can direct the functionalization of the pyridine ring and participate in cycloaddition and annulation reactions.
Regioselective Functionalization of the Pyridine Core (e.g., C-H Activation, Hydroxylation, Alkylation)
The presence of a trimethylsilyl group can influence the regioselectivity of functionalization reactions on the pyridine ring.
C-H Activation: Ruthenium-catalyzed C(sp²)–H silylmethylation allows for the regiodivergent installation of silylmethyl groups on arenes bearing pyridyl directing groups. nih.gov Mechanistic studies have pointed to the importance of biscyclometallated ruthenium(II) species in this process. nih.gov Yttrium complexes can also mediate the C–H bond activation of silyl-substituted pyridines. mdpi.com For instance, a 2-methoxyethylamino-bis(phenolate)yttrium complex can undergo a selective C–H bond activation with a silyl-protected methylated pyridine via a [2σ + 2σ] cycloaddition. mdpi.com
Hydroxylation: A metal-free photochemical method allows for the C3-selective hydroxylation of pyridines through the valence isomerization of pyridine N-oxides. nih.govacs.org This strategy has been applied to the synthesis of a 3,4-pyridyne precursor from 4-trimethylsilylpyridine. nih.gov
Alkylation: The direct C4-alkylation of pyridines has been achieved using a maleate-derived blocking group, enabling Minisci-type decarboxylative alkylation. nih.gov Another approach involves the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from various precursors. nih.gov This reaction tolerates a trimethylsilyl group at the 2-position. nih.gov A previously unknown direct alkylation of a substituted 2-acetylpyridine (B122185) with diisopropyl zinc has also been reported, yielding the corresponding alcohol in good yield. mdpi.comresearchgate.net
Cycloaddition and Annulation Reactions Involving Silylated Pyridines
Silylated pyridines can participate in cycloaddition and annulation reactions to form more complex heterocyclic systems.
[2+2+2] Cycloaddition: Cobalt-catalyzed [2+2+2] cycloaddition of diynes with nitriles is a powerful method for constructing pyridine rings. This has been utilized to synthesize various substituted pyridines.
[4+3] Annulation: Palladium-catalyzed tandem cyclization/[4+3] annulation reactions can be used to construct seven-membered rings. For example, a palladium complex generated from 1-acetoxy-3-(trimethylsilyl)propanone can undergo a Brook rearrangement and subsequent reactions to form a metallacyclobutanone intermediate. acs.org
1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition reaction of azomethine ylides with alkenes is a well-established method for the synthesis of pyrrolidines. This strategy can be applied to build pyrrolidine-fused systems.
The table below summarizes some of the key functionalization reactions of silylated pyridines.
| Reaction Type | Reagents and Conditions | Product Type | Ref. |
| Protodesilylation | tBuOK, wet DMSO | Desilylated pyridine | researchgate.net |
| C-H Alkylation | Alkyl bromides, photocatalyst, (TMS)₃SiH | Alkylated pyridine | mdpi.com |
| C-H Silylmethylation | Ru catalyst, silylating agent | Silylmethylated pyridine | nih.gov |
| C3-Hydroxylation | Pyridine N-oxide, UV light, AcOH | 3-Hydroxypyridine | nih.govacs.org |
| C4-Alkylation | Maleate-blocked pyridine, carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | 4-Alkylpyridine | nih.gov |
| [2+2+2] Cycloaddition | Diyne, nitrile, Co catalyst | Fused pyridine system | |
| [4+3] Annulation | 1-Acetoxy-3-(trimethylsilyl)propanone, Pd(0) | Seven-membered ring system | acs.org |
Pyridine Ring Transformation Strategies (e.g., into Nitriles)
The transformation of the pyridine core in silylated systems into other functional groups, particularly nitriles, represents a significant synthetic strategy. While direct conversion of the this compound ring nitrogen into a nitrile is not a standard reaction, broader strategies for converting pyridines into benzonitriles offer a viable, albeit multi-step, pathway.
A recently developed three-step protocol allows for the conversion of pyridines into benzonitriles, a transformation of high interest in medicinal chemistry for scaffold hopping and structure-activity relationship (SAR) studies. researchgate.net This method effectively replaces the pyridine nitrogen with a cyano-substituted carbon ("C-CN"), which can be applied to substrates like this compound. researchgate.net The process begins with the N-oxidation of the pyridine, followed by a photochemical rearrangement in the presence of an amine to yield a nitrile-containing butadiene intermediate. This intermediate then undergoes a formal Diels-Alder cycloaddition to construct the final benzonitrile (B105546) ring. researchgate.net This sequence provides a powerful retrosynthetic tool for accessing complex benzonitriles from readily available pyridine starting materials. researchgate.net
Table 1: Three-Step Strategy for Pyridine to Benzonitrile Conversion This table outlines the general methodology for transforming a pyridine ring into a benzonitrile, a strategy applicable to silylated pyridines.
| Step | Description | Key Reagents/Conditions | Intermediate/Product |
| 1 | N-Oxidation | Oxidation agent (e.g., m-CPBA) | Pyridine N-oxide |
| 2 | Photochemical Deconstruction | Irradiation (e.g., λ = 310 nm), Amine (e.g., morpholine) | Nitrile-containing butadiene |
| 3 | Cycloaddition | Dienophile (e.g., alkynes, alkenes) | Benzonitrile |
Data sourced from Nature Synthesis. researchgate.net
Another relevant transformation involves the synthesis of pyridines that are substituted with both a trimethylsilyl group and a nitrile group. For instance, 3-hydroxy-4-(trimethylsilyl)picolinonitrile has been synthesized from 4-propargylaminoisoxazoles through a sequence involving the formation of an isoxazolopyridine intermediate followed by N–O bond cleavage. acs.org This demonstrates a method to incorporate a nitrile group onto a pre-existing silylated pyridine framework, effectively transforming the substitution pattern of the ring. acs.org The resulting 3-hydroxy-4-(trimethylsilyl)picolinonitrile is a valuable intermediate, as the cyano and hydroxyl groups offer sites for further functionalization. acs.org
Detailed Mechanistic Elucidation of Key Reaction Pathways
The reactivity of this compound is largely governed by the electronic and steric properties of the trimethylsilyl (TMS) group and its influence on the pyridine ring. The silicon atom can stabilize adjacent carbocations (a β-silylated carbocation), a phenomenon known as the "beta-silicon effect," which plays a crucial role in the mechanism of many of its reactions. acs.org
A key reaction pathway is the activation of the pyridine ring through N-alkylation or acylation, followed by nucleophilic addition. The mechanism for the direct silylation of pyridine to form 3-silylated pyridines, for example, is proposed to proceed through a cationic intermediate. acs.org
Proposed Mechanism for Pyridine Silylation:
A plausible mechanism for the zinc-catalyzed silylation of pyridine with a hydrosilane like triethylsilane (Et₃SiH) involves the following steps: acs.org
Formation of a Silyl Cationic Species: The Lewis acidic zinc catalyst (e.g., Zn(OTf)₂) interacts with the silane (B1218182) to generate a reactive silyl cationic species and a zinc hydride. acs.org
Formation of Pyridinium (B92312) Silyl Cation: The pyridine nitrogen atom attacks the electrophilic silicon, forming a 1-(triethylsilyl)pyridinium cation. acs.org
Hydride Attack and Rearomatization: The zinc hydride species then delivers a hydride to the C4 position of the pyridinium ring. Subsequent migration and rearomatization lead to the formation of the 3-silylated pyridine product. acs.org
Table 2: Mechanistic Steps in Zinc-Catalyzed Pyridine Silylation This table details the proposed mechanistic pathway for the formation of silylated pyridines.
| Step | Reactants | Intermediate(s) | Product |
| a | Zn²⁺, R₃SiH, Pyridine | Pyridinium silyl cation, Zinc hydride | - |
| b | Pyridinium silyl cation, Zinc hydride | Dihydropyridine (B1217469) intermediate | 3-Silylpyridine |
Data sourced from ACS Omega. acs.org
In reactions involving nucleophilic attack on an activated 3-(trimethylsilyl)pyridinium salt (e.g., an N-acylpyridinium salt), the trimethylsilyl group exerts significant regiochemical control. Most aliphatic Grignard reagents react with 1-phenoxycarbonyl salts of 3-(trialkylsilyl)pyridines to give a mixture of dihydropyridines. However, when using 3-(triisopropylsilyl)pyridine salts, the attack occurs exclusively at the C-6 position. researchgate.net This high regioselectivity is attributed to the steric bulk of the silyl group at C-3, which directs the incoming nucleophile to the less hindered C-6 position of the pyridinium ring. researchgate.net
Furthermore, the acid-catalyzed cleavage of model compounds like 2-(trimethylsilyl)ethyl acetate (B1210297) is understood to proceed through a slow, rate-determining step that generates a free carboxylic acid and a β-silylated carbocation. acs.org The remarkable stability of this cationic intermediate, due to hyperconjugation with the C-Si bond, facilitates the reaction. acs.org This principle underpins the reactivity in many transformations starting from this compound, where reaction pathways involving the formation of a positive charge at the C-2 or C-4 positions would be stabilized by the C-3 silyl group.
Applications in Advanced Organic Synthesis and Material Science
3-(Trimethylsilyl)pyridine as a Versatile Building Block in Complex Molecule Synthesis
This compound serves as a crucial building block in the assembly of complex molecules due to the versatile reactivity of the trimethylsilyl (B98337) (TMS) group. cymitquimica.comdiva-portal.org The TMS group can act as a placeholder, a directing group for reactions, or be transformed into other functional groups, making it a valuable tool in multi-step syntheses.
One of the primary applications of this compound is in cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions, the trimethylsilyl group can be activated by a fluoride (B91410) source to form a reactive pyridyl nucleophile that couples with various electrophiles. This strategy has been employed in the synthesis of bipyridine derivatives, which are important ligands in coordination chemistry and catalysis. mdpi.com
Furthermore, the silicon-carbon bond in this compound can be cleaved and functionalized in various ways. For example, it can undergo ipso-substitution reactions where the TMS group is replaced by a range of other substituents, including halogens, acyl groups, and other functional moieties. This allows for the late-stage functionalization of the pyridine (B92270) ring, a strategy often employed in the synthesis of complex pharmaceutical intermediates and natural products. nih.gov
The strategic placement of the trimethylsilyl group at the 3-position of the pyridine ring also influences the regioselectivity of subsequent reactions. This directing effect is particularly useful in the synthesis of polysubstituted pyridines, where precise control over the substitution pattern is essential. beilstein-journals.orgresearchgate.net
The following table summarizes selected examples of complex molecules synthesized using this compound as a key building block.
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | 1. s-BuLi, TMEDA; 2. Electrophile | 2-Substituted-3-(trimethylsilyl)pyridine | Intermediate for polysubstituted pyridines |
| 4-(Trimethylsilyl)-3-pyridinyl carbamate (B1207046) | 1. LiTMP; 2. Electrophile; 3. F⁻ | 2-Substituted pyridine derivatives | Synthesis of functionalized pyridines |
| 3-Bromo-4-(trimethylsilyl)pyridine | Pd catalyst, coupling partner | 3,4-Disubstituted pyridine | Precursor for complex heterocycles |
| 2-Bromo-3-(pentamethyldisilanyl)pyridine | Ethynylbenzene derivatives, PdCl₂(PPh₃)₂-CuI | Pyridine-fused siloles | Functional materials with electronic properties nih.gov |
Preparation of Diverse Nitrogen-Containing Heterocycles
This compound is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. nih.govmdpi.comfrontiersin.orgorganic-chemistry.org Its utility stems from the ability of the trimethylsilyl group to be either retained in the final structure or to act as a reactive handle that facilitates cyclization reactions. mdpi.com
One common strategy involves the metalation of the pyridine ring, directed by the trimethylsilyl group, followed by reaction with an electrophile to construct a new ring system. For example, directed ortho-metalation of O-[4-(trimethylsilyl)pyrid-3-yl] N,N-diethylthiocarbamate, followed by anionic ortho-Fries rearrangement, leads to the formation of N,N-diethyl-3-hydroxy-4-(trimethylsilyl)pyridine-2-carbothioamide, a polysubstituted pyridine derivative. thieme-connect.com
Furthermore, this compound and its derivatives are employed in cycloaddition reactions. For instance, it can participate in [2+2+2] cycloaddition reactions catalyzed by transition metals like cobalt to form substituted bipyridines and other fused heterocyclic systems. acs.org In some cases, the trimethylsilyl group is retained in the product, while in others it is eliminated during the reaction sequence. acs.org
The compound also plays a role in the synthesis of fused heterocycles through annulation reactions. beilstein-journals.org For example, the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with terminal alkynes in the presence of a palladium catalyst leads to the formation of pyridine-fused siloles through intramolecular bis-silylation. nih.gov These compounds are of interest for their potential applications in electronic materials. nih.gov
The following table provides examples of nitrogen-containing heterocycles synthesized from this compound derivatives.
| Starting Material | Reaction Type | Resulting Heterocycle |
| O-[4-(Trimethylsilyl)pyrid-3-yl] N,N-diethylthiocarbamate | Directed ortho-metalation/Anionic ortho-Fries rearrangement | N,N-Diethyl-3-hydroxy-4-(trimethylsilyl)pyridine-2-carbothioamide thieme-connect.com |
| 2-Bromo-3-(pentamethyldisilanyl)pyridine | Palladium-catalyzed intramolecular bis-silylation | Pyridine-fused siloles nih.gov |
| This compound derivative | Cobalt-catalyzed [2+2+2] cycloaddition | Substituted bipyridines acs.org |
| 3-(Trimethylsilyl)propiolaldehyde | Cyclocondensation with 5-aminopyrazoles | Pyrazolo[3,4-b]pyridines mdpi.com |
Strategic Use of the Trimethylsilyl Group as a Protecting Group
The trimethylsilyl (TMS) group is a widely utilized protecting group in organic synthesis, and in the context of this compound, it offers a strategic advantage for the regioselective functionalization of the pyridine ring. wikipedia.orgtcichemicals.comuchicago.edu The TMS group is characterized by its chemical inertness under many reaction conditions and its relatively large steric bulk. wikipedia.org
A key strategy involving the TMS group as a protecting element is directed ortho-metalation (DoM). harvard.eduuwindsor.ca In this approach, a directing metalation group (DMG) on the pyridine ring, such as a carbamate, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. When the 3-position is occupied by a TMS group, it can block this position, forcing metalation to occur at an alternative site, thereby enabling the introduction of electrophiles at otherwise difficult-to-access positions. acs.org
For example, in 4-(trimethylsilyl)-3-pyridinyl carbamate, the carbamate group directs lithiation to the 2-position, as the 4-position is protected by the bulky TMS group. acs.org Subsequent reaction with an electrophile introduces a substituent at the 2-position. The TMS group can then be readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF), due to the high affinity of fluorine for silicon. acs.orggelest.com This selective deprotection regenerates the 4-position, which can then be further functionalized if desired.
This "protecting-directing-deprotecting" sequence allows for the synthesis of highly substituted pyridines with a degree of regiochemical control that would be challenging to achieve through other methods. The stability of the TMS group to a range of reaction conditions, coupled with its facile and selective removal, makes it an invaluable tool for the synthetic chemist. thieme-connect.de
The table below outlines the strategic use of the TMS group as a protecting element in the functionalization of pyridine derivatives.
| Substrate | Reaction Sequence | Purpose of TMS Group |
| 4-(Trimethylsilyl)-3-pyridinyl carbamate | 1. ortho-Lithiation with LiTMP 2. Reaction with electrophile 3. Deprotection with fluoride | Blocks the C4 position, directing functionalization to the C2 position. acs.org |
| 3,5-Bis(trimethylsilyl)-2,6-difluoropyridine | Nucleophilic substitution with an imidazolium (B1220033) salt | Acts as a bulky protecting group to control the substitution pattern. soton.ac.uk |
| This compound derivative | Cross-coupling reaction | Can be retained or removed post-coupling to allow further functionalization. |
Roles in the Synthesis of Functional Materials
This compound and its derivatives are valuable building blocks in the synthesis of a variety of functional materials, including conjugated polymers, ligands for catalysis, and materials with specific electronic and optical properties. d-nb.infosmolecule.com The presence of both the pyridine ring, with its inherent electronic and coordinating properties, and the versatile trimethylsilyl group allows for the construction of complex macromolecular architectures. cymitquimica.com
In the field of polymer chemistry, silyl-substituted pyridines can be used as monomers in polymerization reactions to create conjugated polymers. researchgate.netresearchgate.net For example, the polymerization of 2-ethynylpyridine (B158538) can be initiated by 3-(trimethylsilyl)propargyl bromide, leading to the formation of poly(propargyl pyridinium (B92312) bromide), a conjugated polyelectrolyte with a polyacetylene backbone. researchgate.netacs.org The trimethylsilyl group can be incorporated into the monomer to influence the polymerization process or the properties of the resulting polymer.
Furthermore, this compound derivatives are used to synthesize ligands for transition metal catalysts. beilstein-journals.org The pyridine nitrogen atom can coordinate to a metal center, while the rest of the molecule can be tailored to influence the steric and electronic environment of the catalyst, thereby affecting its activity and selectivity. For instance, phosphine (B1218219) ligands containing a pyridyl moiety can be synthesized from silylated pyridine precursors. d-nb.info These P,N-heterocyclic phosphine ligands have shown potential applications in various catalytic transformations. d-nb.info
The unique electronic properties of silylated pyridines also make them attractive for applications in materials science. smolecule.com Pyridine-fused siloles, synthesized from 2-bromo-3-(pentamethyldisilanyl)pyridine, are being investigated as new functional materials with interesting electronic and photophysical properties. nih.gov Additionally, pyridine-containing polymers are being explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org
The table below summarizes the roles of this compound in the synthesis of various functional materials.
| Material Type | Synthetic Approach | Role of this compound Derivative |
| Conjugated Polymers | Polymerization of ethynylpyridines | Used as a monomer or initiator to form the polymer backbone. researchgate.netacs.org |
| Catalytic Ligands | Synthesis of P,N-heterocyclic phosphines | Serves as a precursor for constructing the ligand scaffold. d-nb.infobeilstein-journals.org |
| Pyridine-Fused Siloles | Palladium-catalyzed intramolecular bis-silylation | Acts as the starting material for the synthesis of these electronically active heterocycles. nih.gov |
| Organic Electronic Materials | Synthesis of pyridine-flanked diketopyrrolopyrrole polymers | Incorporated into the polymer structure to tune electronic properties. rsc.org |
Organometallic Chemistry and Catalytic Applications of Trimethylsilylpyridine Systems
Participation in Transition Metal-Catalyzed Coupling Reactions
Organosilanes, including 3-(trimethylsilyl)pyridine, have emerged as valuable partners in transition metal-catalyzed cross-coupling reactions. They offer a stable, less toxic, and often more accessible alternative to traditional organometallic reagents like organoborons (Suzuki coupling) and organotins (Stille coupling). The silicon-carbon bond can be activated under specific conditions to participate in catalytic cycles, enabling the formation of new carbon-carbon bonds.
Palladium-Catalyzed Processes
Palladium catalysis is the most established platform for the cross-coupling of organosilanes, a transformation known as the Hiyama coupling. In these reactions, the C(sp²)–Si bond of this compound is activated, typically by a fluoride (B91410) source or a strong base, to facilitate transmetalation to a palladium(II) center. This step is crucial and follows the initial oxidative addition of an organic halide to the palladium(0) catalyst. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the active Pd(0) catalyst. youtube.com
The use of pyridylsilanes is particularly advantageous because the corresponding pyridineboronic acids required for Suzuki reactions can be unstable and difficult to handle. Pyridine-2-sulfinates have also been developed as effective alternatives. nih.gov The Hiyama coupling of pyridylsilanes provides a robust method for synthesizing biaryl and heteroaryl compounds, which are key structures in many biologically active molecules. nih.gov
The general catalytic cycle for a palladium-catalyzed Hiyama coupling is as follows:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form an Ar-Pd(II)-X complex.
Transmetalation: An activating agent (e.g., fluoride) coordinates to the silicon atom of the pyridylsilane, forming a hypervalent silicate. This species then transfers the pyridyl group to the palladium center, displacing the halide and forming an Ar-Pd(II)-Pyridyl complex.
Reductive Elimination: The two organic groups (aryl and pyridyl) are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Activator | Product | Ref. |
| 2-Trimethylsilylpyridine | Aryl Halide | Pd(0) complex | Fluoride (e.g., TBAF) | 2-Arylpyridine | nih.gov |
| 3-Trimethylsilylpyridine | Heteroaryl Bromide | Pd(dba)₂ / Ligand | Base (e.g., NaOH) | 3-Heteroarylpyridine | N/A |
| Pyridylsilanolate | Aryl Iodide | PdCl₂(PPh₃)₂ | (Pre-activated) | Arylpyridine | N/A |
This table is illustrative of typical Hiyama coupling reactions involving pyridylsilanes.
Rhodium-Catalyzed Transformations
Rhodium catalysts have enabled unique transformations of pyridylsilanes that are distinct from palladium-catalyzed processes. A notable example is the C2-selective silylation of pyridines using a Rhodium-Aluminum complex, where the pyridine (B92270) coordinates to the Lewis-acidic aluminum center, allowing the rhodium to selectively activate the C(2)–H bond for silylation. rsc.orgrsc.org This demonstrates a powerful method for direct C–H functionalization.
Furthermore, rhodium complexes have been employed in chelation-assisted C–H functionalization reactions, where a directing group on the substrate guides the catalyst to a specific C–H bond. nih.gov While not always involving a silyl (B83357) group, these principles can be applied to silyl-substituted pyridines. High-oxidation-state rhodium(V) and iridium(V) bis(silyl)dihydride complexes supported by pyridyl-pyrrolide ligands have also been synthesized, showcasing the ability of pyridyl-based ligands to stabilize reactive metal centers involved in Si-H bond activation. lookchem.com
Rhodium(III) catalysts, often featuring a pentamethylcyclopentadienyl (Cp) ligand, are particularly effective for C–H activation and subsequent coupling with unsaturated partners like alkenes and alkynes. nih.gov The modification of the Cp ligand can fine-tune the catalyst's reactivity and selectivity. nih.gov These catalytic systems open avenues for the direct functionalization of this compound at other positions on the ring.
| Substrate | Reagent | Catalyst System | Transformation | Product | Ref. |
| Pyridine | Hydrosilane | Rh-Al Complex | C-H Activation/Silylation | 2-Silylpyridine | rsc.orgrsc.org |
| 3,5-Diphenyl-2-(2-pyridyl)pyrrolide | Triethylsilane | Rh(I) precursor | Si-H Activation | Rh(V) bis(silyl)dihydride | lookchem.com |
| N-Phenoxyacetamide | Diphenylacetylene | [Cp*RhCl₂]₂ | C-H Activation/Annulation | Dihydroisoquinolone | nih.gov |
Diverse Metal Catalysis (e.g., Cobalt, Copper, Iron, Manganese, Silver, Ruthenium)
Beyond palladium and rhodium, a range of other transition metals are effective catalysts for reactions involving pyridylsilanes and related pyridine derivatives.
Manganese: Earth-abundant and low-toxicity manganese catalysts have gained prominence in C–H activation chemistry. bohrium.com Mn(I)-catalyzed reactions, often assisted by a directing group, can functionalize arenes and heterocycles. nih.govd-nb.info For example, Mn-catalyzed C3–H arylations and alkylations of azines have been developed using a recyclable hybrid catalyst, highlighting a sustainable approach to pyridine functionalization. nih.govd-nb.infoucc.ie
Copper: Copper catalysis is well-known for Ullmann-type C-N and C-O coupling reactions. nih.gov A cooperative catalytic system of CuCl and Cu(OTf)₂ has been shown to catalyze multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl (B98337) cyanide (TMSCN), demonstrating the utility of silyl reagents in copper catalysis. mdpi.com Copper is also used in the azide-alkyne cycloaddition "click" reactions, which can involve silyl-protected alkynes attached to a pyridine core. acs.org
Ruthenium: Ruthenium complexes are highly versatile catalysts for C-H activation and transfer hydrogenation. frontiersin.org For instance, Ru(0)-catalyzed hydroarylation of alkynes with ketones proceeds via a weakly-coordinating directing group. rsc.org Ruthenium catalysts have also been used for the oxidative coupling of allylsilanes with olefins to produce functionalized 1,3-dienes, showcasing a formal sp³ C–H activation of the allylsilane. nih.gov
Ligand Design and Metal Complexation Studies with Pyridylsilanes
The trimethylsilyl group in pyridylsilanes is not merely a synthetic handle for cross-coupling but can also play a crucial role in ligand design and coordination chemistry. When a pyridylsilane binds to a metal center through its nitrogen atom, the silyl group can act as a tunable steric and electronic modulator.
In some cases, the silicon atom can engage in a direct, albeit weak, interaction with the metal center, forming what are known as dative TM→Si bonds. mdpi.comsemanticscholar.org This has been observed in complexes where (2-pyridyloxy)silanes act as bridging ligands between a transition metal (like Pd or Cu) and the silicon atom. mdpi.comsemanticscholar.org These interactions can stabilize the metal complex and influence its catalytic activity. The coordination number of the silicon atom can increase from four to five or even six in these structures. semanticscholar.org
Rhodium and iridium complexes with bidentate pyridine-2-yloxy-silyl-based ligands have been studied as catalysts for alkene hydrogenation. acs.org The strength and nature of the metal-silicon bond in these systems are of significant interest, with some initially proposed as base-stabilized metal-silylenes. acs.org The hemilabile nature of the pyridine fragment in some rhodium complexes with picolyl-NHC ligands allows for dynamic behavior in solution, which is key to their catalytic performance in alkyne hydrosilylation. acs.org
| Ligand System | Metal | Complex Type | Key Structural Feature | Application | Ref. |
| (2-Pyridyloxy)silane | Pd(II), Cu(I), Cu(II) | Bridging Ligand Complex | Dative TM→Si bond; Hexacoordinate Si | Model Complex | mdpi.comsemanticscholar.org |
| Pyridine-2-yloxy-silyl | Rh(III), Ir(III) | Bidentate N,Si-Ligand | Stable Metal-Silicon Bond | Alkene Hydrogenation | acs.org |
| Picolyl-NHC | Rh(I) | Bidentate N,C-Ligand | Hemilabile Pyridine Coordination | Alkyne Hydrosilylation | acs.org |
| 3,5-Diphenyl-2-(2-pyridyl)pyrrolide | Rh(V), Ir(V) | Bidentate N,N-Ligand | Stabilizes High Oxidation State | Si-H Activation Model | lookchem.com |
Catalytic Roles of Silyl Radicals in Organic Transformations
Silicon-centered radicals (silyl radicals) are highly reactive intermediates that can mediate a wide range of organic transformations, including reductions, cyclizations, and C-C bond-forming reactions. researchgate.netbenthamdirect.comresearchgate.net While the C-Si bond in this compound is relatively robust, other organosilanes with weaker Si-H or Si-B bonds are excellent precursors for generating silyl radicals catalytically.
A prominent method for generating silyl radicals under mild conditions is through photoredox catalysis. acs.orgacs.orga-z.lu Reagents like tris(trimethylsilyl)silane (B43935) (TTMSS) or silylboronates are commonly used. acs.orgacs.orgnih.govorganic-chemistry.org In a typical cycle, a photocatalyst absorbs visible light and becomes excited. This excited state can then engage in a single-electron transfer (SET) event with the silyl precursor. For instance, a silylboronate, activated by a mild base, can be easily oxidized by the excited photocatalyst to generate a silyl radical. acs.orgacs.orga-z.luresearchgate.net
Once generated, the silyl radical can participate in various catalytic cycles:
Halogen-Atom Transfer (XAT): Silyl radicals can efficiently abstract halogen atoms from organic halides to generate carbon-centered radicals, which can then be used in cross-coupling reactions. rsc.org
Hydrosilylation: The radical can add across alkenes or alkynes, followed by hydrogen atom transfer from the parent silane (B1218182), to achieve hydrosilylation. researchgate.netbenthamdirect.com
Radical Relay: In multi-component reactions, a silyl radical can add to an alkene to form a carbon-centered radical, which is then trapped by another species in a radical-radical coupling event. researchgate.net
TTMSS is a particularly effective radical-based reducing agent, serving as a non-toxic alternative to tributyltin hydride for dehalogenations and other radical cyclizations, often with enhanced diastereoselectivity. lookchem.comnih.gov These radical-mediated transformations have been successfully performed in water, highlighting the green chemistry potential of silyl radical chemistry. researchgate.netbenthamdirect.comresearchgate.net
| Silyl Radical Precursor | Generation Method | Mediated Transformation | Key Features | Ref. |
| Silylboronate | Photoredox Catalysis (SET) | Hydrosilylation, Acylsilylation | Mild conditions, avoids HAT | acs.orgacs.orga-z.lu |
| Tris(trimethylsilyl)silane (TTMSS) | Photoredox Catalysis (XAT) | Reduction of Alkyl Halides | Non-toxic alternative to Bu₃SnH | organic-chemistry.orgrsc.org |
| Tris(trimethylsilyl)silane (TTMSS) | Thermal/Photochemical | Radical Cyclization | High diastereoselectivity | nih.gov |
| Various Hydrosilanes | Dioxygen/Thermal Initiation | Reactions in Water | Green Chemistry | researchgate.netbenthamdirect.comresearchgate.net |
Advanced Spectroscopic and Spectrometric Characterization Techniques for Pyridylsilanes
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of its elemental composition. When coupled with techniques like gas chromatography (GC-MS), it becomes a powerful tool for both identification and quantification. The fragmentation of trimethylsilyl (B98337) (TMS) derivatives under electron ionization (EI) is well-documented and typically follows predictable pathways. sci-hub.senih.gov
For 3-(Trimethylsilyl)pyridine (molar mass: 151.28 g/mol ), the molecular ion [M]•+ would be observed at an m/z corresponding to its exact mass. The most characteristic fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃), which has a mass of 15 Da. researchgate.net This cleavage results in the formation of a stable, resonance-stabilized silyl (B83357) cation [M - 15]⁺. This ion is often the base peak in the mass spectrum of TMS-containing compounds. researchgate.net
Further fragmentation of the pyridine (B92270) ring can occur, but the initial loss of the methyl group is the most diagnostic feature. For the related compound 3-trimethylsilyloxypyridine (B8641508), the mass spectrum prominently displays the molecular ion (m/z 167) and the base peak at m/z 152, corresponding to the [M - 15]⁺ fragment. nist.govnih.gov This supports the expected primary fragmentation pathway for this compound.
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (Predicted) | Ion Formula | Designation | Description |
|---|---|---|---|
| 151 | [C₈H₁₃NSi]•+ | [M]•+ | Molecular Ion |
| 136 | [C₇H₁₀NSi]⁺ | [M - CH₃]⁺ | Loss of a methyl radical; often the base peak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound in solution. By analyzing ¹H, ¹³C, and ²⁹Si NMR spectra, the connectivity and chemical environment of each atom can be determined.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, two distinct regions are expected. The nine protons of the trimethylsilyl group will appear as a sharp, singlet peak in the highly shielded (upfield) region of the spectrum, typically around 0.2-0.3 ppm. The four protons on the pyridine ring will appear in the deshielded (downfield) aromatic region, typically between 7.0 and 9.0 ppm, with splitting patterns (doublet, triplet, etc.) determined by their coupling to adjacent protons.
¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. The spectrum of this compound would display a signal for the methyl carbons of the TMS group at a highly shielded (upfield) chemical shift, typically below 0 ppm. The five carbons of the pyridine ring would appear in the aromatic region (approximately 120-150 ppm). researchgate.net The carbon atom directly attached to the silicon atom (C3) would show a characteristic shift influenced by the silyl group.
²⁹Si NMR: Silicon-29 NMR is a specialized technique that provides direct information about the chemical environment of the silicon atom. huji.ac.il The chemical shift range for ²⁹Si is very wide, making it sensitive to subtle structural changes. unige.chpascal-man.com For tetracoordinated silicon in compounds like this compound, the ²⁹Si chemical shift is expected to appear in a predictable range, providing definitive evidence for the presence and nature of the silyl group.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -Si(CH₃)₃ | ~0.25 | Singlet |
| ¹H | Pyridine-H | 7.0 - 9.0 | Multiplets |
| ¹³C | -Si(CH₃)₃ | ~ -1.0 | - |
| ¹³C | C-Si | ~130-140 | - |
| ¹³C | Pyridine-C | ~123-155 | - |
| ²⁹Si | -Si(CH₃)₃ | -5 to -10 | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for both the pyridine ring and the trimethylsilyl group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz The C=C and C=N ring stretching vibrations of the pyridine moiety are expected in the 1600–1400 cm⁻¹ region. elixirpublishers.compw.edu.pl The trimethylsilyl group gives rise to several characteristic bands, including a strong symmetric methyl deformation (umbrella mode) around 1250 cm⁻¹ and methyl rocking modes typically found between 840 and 750 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The ring breathing modes of the pyridine ring are particularly strong and characteristic in the Raman spectrum, appearing around 990 and 1030 cm⁻¹. researchgate.netresearchgate.net These bands are often used for the identification and quantification of pyridine derivatives.
Table 3: Key Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |
| 3000 - 2850 | Methyl C-H Stretch | IR, Raman |
| ~1580, ~1470, ~1430 | Pyridine Ring C=C, C=N Stretch | IR, Raman |
| ~1250 | Si-CH₃ Symmetric Deformation | IR |
| ~1025, ~995 | Pyridine Ring Breathing | Raman (strong) |
| ~840, ~760 | Si-CH₃ Rocking / Si-C Stretch | IR |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides data on bond lengths, bond angles, and intermolecular interactions. A search of the scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. Such studies would be necessary to provide an unambiguous depiction of its solid-state conformation and packing.
Chromatographic Derivatization for Analytical Applications
In the context of analytical chemistry, particularly gas chromatography (GC), derivatization is a common strategy to increase the volatility and thermal stability of polar analytes. gcms.czphenomenex.com Silylation, the introduction of a trimethylsilyl group, is one of the most widely used derivatization procedures. nih.govcaltech.edu
The compound this compound is itself a silylated molecule. Therefore, it is not a candidate for derivatization but rather the product of a silylation reaction or a synthon that is already amenable to direct analysis by GC. Its trimethylsilyl group significantly reduces its polarity and boiling point compared to a hypothetical 3-pyridyl anion or other polar precursors, making it well-suited for GC-based methods.
The analysis of this compound would typically involve direct injection into a GC or GC-MS system. Its retention time on a given column and its mass spectrum would be used for identification and quantification. nih.gov For instance, the related compound 3-trimethylsilyloxypyridine has a reported Kovats retention index, a standardized GC metric used for compound identification. nih.gov This highlights the utility of GC in the analysis of silylated pyridines.
Theoretical and Computational Investigations of 3 Trimethylsilyl Pyridine Chemistry
Application of Quantum Chemical Methodologies (e.g., DFT, MP2, B3LYP)
Quantum chemical methodologies are fundamental tools for investigating the properties and reactivity of 3-(trimethylsilyl)pyridine. Density Functional Theory (DFT), with various functionals such as B3LYP, is widely employed to explore the electronic structure and geometry of pyridine (B92270) derivatives. These methods provide a balance between computational cost and accuracy, making them suitable for a range of applications from geometry optimization to the prediction of spectroscopic properties.
For instance, in studies of related silylated pyridines, DFT calculations have been instrumental. The silylation of pyridine, leading to compounds like 3-(triethylsilyl)pyridine, has been investigated computationally to understand the reaction mechanism and the stability of intermediates. acs.org In these studies, computational models help to elucidate the feasibility of different reaction pathways, such as 1,2- versus 1,4-hydrosilylation. acs.org
While specific comprehensive studies applying a wide array of quantum chemical methods directly to this compound are not extensively documented in publicly available literature, the principles from studies on analogous systems are transferable. The choice of method, such as DFT or the more computationally intensive MP2, and the basis set are crucial for obtaining reliable results. For example, DFT calculations are often used to determine the ground-state geometry and electronic properties, which are the foundational pieces of information for further computational analysis.
Table 1: Common Quantum Chemical Methodologies and Their Applications
| Methodology | Common Functionals/Levels | Typical Applications for this compound |
| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Geometry optimization, electronic structure analysis, calculation of vibrational frequencies, prediction of reaction energies. |
| Møller-Plesset Perturbation Theory | MP2 | Higher accuracy energy calculations, investigation of electron correlation effects, benchmarking DFT results. |
Computational Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry provides powerful tools to unravel the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. The energy of these transition states determines the activation energy and thus the rate of the reaction.
A key example is the computational investigation of the zinc-catalyzed silylation of pyridine. acs.org Theoretical calculations were used to explore the proposed mechanism, which involves the formation of a pyridinium (B92312) silyl (B83357) cation and a zinc hydride species. acs.org The computational models helped to assess the relative stabilities of different intermediates, such as N-silyl-1,4-dihydropyridine and N-silyl-1,2-dihydropyridine, providing insight into the preferred reaction pathway. acs.org Furthermore, the energy barrier for subsequent steps, such as the formation of a 1,3-bis(silyl)-3,4-dihydropyridinium cation, was calculated to understand the feasibility of the reaction at high temperatures. acs.org
The search for transition state structures is a critical component of these studies. Once a transition state is located, its structure provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Theoretical Studies on Electronic Structure and Bonding Characteristics
The introduction of a trimethylsilyl (B98337) group at the 3-position of the pyridine ring significantly influences its electronic structure and bonding characteristics. Theoretical studies can quantify these effects. The trimethylsilyl group is generally considered to be a weak σ-donor and can also participate in σ-π interactions.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide detailed information about charge distribution, orbital interactions, and the nature of the C-Si bond. These studies can reveal the extent of electron donation from the silyl group to the pyridine ring and how this affects the electron density on the nitrogen atom and the carbon atoms of the ring.
Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational methods are increasingly used to predict the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity. For this compound, these predictions are vital for its application in organic synthesis.
The electronic and steric effects of the trimethylsilyl group play a crucial role in directing the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, the position of attack on the pyridine ring will be influenced by the electron-donating or -withdrawing nature of the silyl group and the directing effect of the nitrogen atom. Computational models can predict the most likely site of reaction by calculating the energies of the possible intermediates or transition states.
In the context of dearomatization reactions, the position of the trimethylsilyl group can influence the outcome of hydroboration or hydrosilylation reactions. nih.gov Computational studies can help to rationalize the observed regioselectivity by examining the stability of the intermediates formed upon addition of the reagent.
While specific predictive models for the stereoselectivity of reactions involving this compound are not widely reported, the general approaches used in computational organic chemistry are applicable. These often involve calculating the energies of diastereomeric transition states to predict which stereoisomer will be formed preferentially.
Future Prospects and Emerging Research Frontiers
Innovations in Sustainable Synthetic Methodologies
The synthesis of pyridine (B92270) derivatives is a cornerstone of organic chemistry, with increasing emphasis on developing environmentally benign and efficient methods. nih.gov Future research on 3-(Trimethylsilyl)pyridine is expected to focus on sustainable synthetic strategies that align with the principles of green chemistry.
One promising area is the adoption of flow chemistry and microwave-assisted synthesis . These technologies offer significant advantages over traditional batch processing, including enhanced reaction rates, improved yields, and greater control over reaction parameters. nih.govresearchgate.net The application of continuous flow reactors can lead to safer and more scalable production of this compound and its derivatives, minimizing waste and energy consumption. acs.orguc.pt Researchers at Virginia Commonwealth University have demonstrated the potential of flow reactors in significantly improving the yield and reducing the cost of pyridine compound manufacturing. vcu.edu
Furthermore, the development of catalyst-free or metal-free synthetic routes is a key goal in sustainable chemistry. semanticscholar.orgmdpi.comrsc.org While current syntheses often rely on transition metal catalysts, future innovations may involve organocatalysis or biocatalysis to reduce the environmental impact associated with metal contaminants. rsc.org Exploring one-pot, multicomponent reactions will also be crucial in improving atom economy and reducing the number of synthetic steps, thereby creating more sustainable pathways to this compound. researchgate.net
| Methodology | Key Advantages | Relevance to this compound Synthesis |
|---|---|---|
| Flow Chemistry | Improved safety, scalability, and process control. acs.orguc.pt | Enables continuous and efficient production. nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. researchgate.net | Accelerates the synthesis process. |
| Catalyst-Free Reactions | Avoids metal contamination and reduces purification steps. semanticscholar.orgrsc.org | Offers a greener and more cost-effective synthesis. |
| Multicomponent Reactions | High atom economy and reduced number of synthetic steps. researchgate.net | Streamlines the synthesis of complex derivatives. |
Expansion of Catalytic Applications and Methodology Development
The trimethylsilyl (B98337) group in this compound makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions. Future research will likely focus on expanding its catalytic applications and developing novel synthetic methodologies.
The use of this compound in palladium-catalyzed cross-coupling reactions is an area of active investigation. researchgate.net The development of more efficient and versatile palladium catalysts will enable the synthesis of a wider range of substituted pyridines with diverse functionalities. frontiersin.org Additionally, exploring the utility of this compound in other transition-metal-catalyzed reactions, such as those involving nickel, copper, or iron, could lead to new and valuable transformations. mdpi.com
A significant area for future development is the use of this compound in the synthesis of complex molecules and intermediates for the pharmaceutical and agrochemical industries. Its ability to act as a versatile synthon allows for the construction of intricate molecular architectures.
Integration into Advanced Functional Materials Research
Organosilicon compounds are known for their unique properties, which make them suitable for a variety of advanced materials. acs.org The integration of this compound into functional materials is a promising, yet largely unexplored, research frontier.
One potential application is in the development of organic electronics . The pyridine moiety can impart desirable electronic properties, while the trimethylsilyl group can enhance solubility and processability. This could lead to the use of this compound derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Another emerging area is the use of silsesquioxanes, which can be derived from organosilanes, in the development of electrochemical sensors . mdpi.com The functional groups on silsesquioxanes allow for the anchoring of various species, enhancing the sensitivity and selectivity of the sensor. mdpi.commdpi.com The pyridine nitrogen in this compound could serve as a coordination site for metal ions, making it a potential component in sensors for detecting heavy metals or other environmental pollutants. bohrium.com
| Material Type | Potential Role of this compound | Key Properties Contributed |
|---|---|---|
| Organic Electronics (OLEDs, OPVs, OFETs) | Component of organic semiconductors or charge transport layers. | Electronic properties from the pyridine ring; solubility and processability from the trimethylsilyl group. |
| Electrochemical Sensors | Precursor for silsesquioxane-based sensor materials. mdpi.com | Coordination site for analytes via the pyridine nitrogen. mdpi.commdpi.com |
| Functional Polymers | Monomer for the synthesis of polymers with tailored properties. | Thermal stability, chemical resistance, and specific functionalities. |
Exploring Novel Biological and Pharmaceutical Applications
The pyridine ring is a common scaffold in many pharmaceutical compounds, and organosilicon compounds have shown promise in medicinal chemistry. nih.govresearchgate.netacs.orgsemanticscholar.orgnih.gov The combination of these two moieties in this compound suggests its potential for novel biological and pharmaceutical applications.
A key area of future research is the exploration of this compound as a bioisostere for other chemical groups in drug design. nih.govprinceton.eduestranky.skdomainex.co.ukresearchgate.net The replacement of a phenyl group with a pyridine ring, or the introduction of a trimethylsilyl group to modify physicochemical properties, can lead to improved efficacy, selectivity, and pharmacokinetic profiles of drug candidates. princeton.edu
Furthermore, the unique properties of organosilicon compounds, such as increased lipophilicity and metabolic stability, could be leveraged in the design of new therapeutic agents. researchgate.net Investigating the biological activity of derivatives of this compound against various targets, such as enzymes and receptors, could lead to the discovery of new drug leads. nih.govresearchgate.netnih.govauctoresonline.orgresearchgate.net The development of silyl-functionalized molecules for applications like controlled drug release is another promising avenue. acs.org
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-(Trimethylsilyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, trimethylsilyl propargyl bromide can react with pyridine derivatives under anhydrous conditions (e.g., THF or DCM) at controlled temperatures (0–25°C). Catalysts like Pd or Cu may enhance coupling efficiency in Sonogashira-type reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product . Yield optimization requires strict control of moisture and oxygen levels due to the sensitivity of silyl groups.
Q. How can IR spectroscopy be used to confirm the presence of the trimethylsilyl group in this compound?
- Methodological Answer : The trimethylsilyl (TMS) group exhibits characteristic IR absorption bands:
- Si–C stretching : 600–700 cm⁻¹.
- Si–CH₃ symmetric deformation : ~1250 cm⁻¹.
- C≡C stretching (if present in derivatives): ~2100–2200 cm⁻¹.
Compare spectra with reference data for silylated pyridines and verify peak assignments using deuterated analogs to rule out solvent interference .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Handling : Use gloves and eye protection; avoid inhalation (use fume hood).
- Spill Management : Neutralize with dry sand or vermiculite; avoid water due to potential reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., Si(CD₃)₃) to distinguish overlapping signals in NMR.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR data.
- Crystallography : Obtain single-crystal X-ray structures to confirm molecular geometry and substituent positioning .
Q. What strategies improve the regioselectivity of silylation in pyridine derivatives?
- Methodological Answer :
- Directing Groups : Install electron-withdrawing groups (e.g., –NO₂, –CN) at specific positions to direct silylation to the 3-position.
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) to favor cross-coupling at less-reactive sites.
- Steric Effects : Bulkier silylating agents (e.g., TIPS) may favor substitution at less hindered positions .
Q. How does this compound function as a directing group in transition-metal-catalyzed C–H activation?
- Methodological Answer : The TMS group acts as a transient directing group (TDG) by coordinating to metal catalysts (e.g., Pd, Rh), enabling selective C–H functionalization at adjacent positions. Post-reaction, the TMS group can be removed under mild acidic conditions (e.g., TBAF) .
Q. What role does this compound play in derivatization for GC-MS analysis?
- Methodological Answer : It is used to silylate hydroxyl or amine groups in analytes, enhancing volatility and thermal stability. Methodological steps:
Mix the analyte with excess silylating agent (e.g., BSTFA) and this compound as a catalyst.
Heat at 60–70°C for 15–30 min.
Confirm derivatization completeness via GC retention time shifts or MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
